2-ethyloxolane-2-carbaldehyde
Description
Structure
3D Structure
Properties
CAS No. |
2137570-79-5 |
|---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
2-ethyloxolane-2-carbaldehyde |
InChI |
InChI=1S/C7H12O2/c1-2-7(6-8)4-3-5-9-7/h6H,2-5H2,1H3 |
InChI Key |
HTZAPOXVLJYAPP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCCO1)C=O |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Ethyloxolane 2 Carbaldehyde and Analogues
Novel Approaches in Oxolane Ring Formation with Subsequent Carbaldehyde Functionalization
Recent advancements in organic synthesis have led to innovative methods for constructing the oxolane skeleton, often with a high degree of stereocontrol. These approaches are frequently followed by the functionalization of the C-2 position to introduce the carbaldehyde group.
Asymmetric Synthesis of Chiral Oxolane Scaffolds
The asymmetric synthesis of chiral oxolane scaffolds is a cornerstone for producing enantiomerically pure 2-ethyloxolane-2-carbaldehyde. Chiral induction, resolution, or the use of a chiral pool are common strategies in the synthesis of chiral drugs and intermediates. nih.gov The development of chiral ligands and catalysts has enabled highly enantioselective methods for creating these cyclic ether structures. nih.govmdpi.com
One notable approach involves the use of chiral auxiliaries to direct the stereochemical outcome of reactions. For instance, the reaction of a boron enolate of a chiral oxazolidinone with α,β-unsaturated aldehydes can produce syn-aldol products with high diastereoselectivity, which can then be further manipulated to form chiral oxolane derivatives. rsc.org Another strategy employs chiral phosphoric acid catalysis for the enantioselective synthesis of C3-substituted morpholinones from glyoxals and amino alcohols, which can be precursors to chiral oxolane structures. researchgate.netnih.gov
Furthermore, the enantioselective synthesis of 2,5-polysubstituted tetrahydrofuran (B95107) derivatives has been achieved through a one-pot sequential copper-catalyzed asymmetric Henry reaction and iodocyclization of γ,δ-unsaturated alcohols, yielding products with excellent enantioselectivities. chemistryviews.org The design and synthesis of novel chiral scaffolds, such as oxathiozinones, have also proven effective in creating hindered enantiopure molecules. nih.gov
Catalytic Transformations for Enantioselective Introduction of the Ethyl Group
The enantioselective introduction of an ethyl group onto the oxolane ring is a critical step in the synthesis of this compound. This is often achieved through catalytic asymmetric reactions that exhibit high levels of stereocontrol.
Iridium-catalyzed asymmetric hydrogenation represents a powerful tool for this purpose. By selecting the appropriate solvent, it is possible to selectively synthesize both enantiomers of substituted tetrahydroquinoxalines, which share structural similarities with functionalized oxolanes. rsc.org Similarly, iridium catalysis has been used for the anti-diastereo- and enantioselective C-C coupling of primary alcohols and vinyl epoxides to create oxetanes with all-carbon quaternary stereocenters. nih.gov
Palladium-catalyzed reactions also feature prominently. An interrupted asymmetric allylic alkylation of allyl β-ketoesters possessing pendant aldehydes can lead to enantioenriched spirocyclic β-hydroxy ketones, which are precursors to functionalized cyclic ethers. rsc.org Additionally, chiral ferrocenyl phosphine (B1218219) ligands are employed in transition-metal catalyzed reactions, including those for creating chiral centers. wikipedia.org
Stereoselective Functionalization at the C-2 Position
Achieving stereoselectivity at the C-2 position of the oxolane ring is crucial for the synthesis of the target molecule. Various strategies have been developed to introduce substituents at this position with high stereocontrol.
One method involves the ring-opening of monosubstituted epoxides with reagents like benzenetellurolate or benzeneselenolate, followed by O-allylation or O-prop-2-ynylation. Subsequent radical cyclization can lead to 2-substituted tetrahydrofurans with a preference for the trans isomer. nih.gov Another approach utilizes a three-step sequence of aldol (B89426)/cyclopropanation/retro-aldol reactions to achieve the asymmetric synthesis of chiral cyclopropane-carboxaldehydes, demonstrating a temporary stereocenter approach that could be adapted for oxolane functionalization. rsc.org
The functionalization of 2,5-dimethylfuran (B142691) through a three-step strategy involving ring opening, aldol condensation, and hydrogenation-cyclization can generate alkylated tetrahydrofuran derivatives. rsc.orgrsc.org Furthermore, the development of synthetic platforms for the introduction of various substituents at specific positions on heterocyclic scaffolds facilitates the optimization of molecular properties. nih.gov
Advanced Carbonyl Group Introduction Strategies
The final step in the synthesis of this compound is the introduction of the carbaldehyde group. This is typically achieved through the oxidation of a primary alcohol or via direct formylation reactions.
Oxidation Reactions for Aldehyde Formation
The oxidation of a primary alcohol to an aldehyde is a fundamental transformation in organic synthesis. byjus.com To avoid over-oxidation to a carboxylic acid, specific reagents and conditions are necessary. chemistrystudent.comlibretexts.org
"Weak" oxidizing agents are preferred for this conversion. masterorganicchemistry.com These include pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), and conditions for the Swern oxidation. masterorganicchemistry.com TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and its derivatives are also highly effective catalysts for the selective aerobic oxidation of primary alcohols to aldehydes. nih.govorganic-chemistry.org Mechanochemical methods using ball milling in the presence of a TEMPO-based catalyst have been shown to be an eco-friendly and efficient alternative to traditional solution-based oxidations. nih.gov Another approach involves the use of o-iodoxybenzoic acid, which can oxidize primary alcohols to aldehydes under mild conditions. google.com
Table 1: Comparison of Oxidizing Agents for Primary Alcohol to Aldehyde Conversion
| Oxidizing Agent/System | Typical Conditions | Advantages | Disadvantages |
| PCC (Pyridinium chlorochromate) | CH₂Cl₂ | Good yields, stops at aldehyde | Chromium waste, can be acidic |
| DMP (Dess-Martin Periodinane) | CH₂Cl₂ | Mild, neutral conditions, high yields | Can be explosive, expensive |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N, low temp. | Mild, high yields, good for sensitive substrates | Requires low temperatures, unpleasant odor |
| TEMPO/NaOCl | Biphasic (e.g., CH₂Cl₂/H₂O), Bu₄NBr | Catalytic, mild, selective | Requires phase-transfer catalyst |
| o-Iodoxybenzoic acid (IBX) | DMSO | Mild, high-yielding | Insoluble in many organic solvents |
Formylation Methodologies
Direct formylation provides an alternative route to the carbaldehyde. While many formylation methods for aromatic compounds exist, their application to saturated heterocyclic systems like oxolane can be more challenging. One notable method for the ortho-formylation of phenols uses magnesium chloride, triethylamine, and paraformaldehyde, which offers high regioselectivity and yields. orgsyn.org While not directly applicable to 2-ethyloxolane, the principles of using specific reagents to direct formylation to a particular position are relevant. The development of new formylation techniques for aliphatic systems remains an active area of research.
Bio-based and Sustainable Synthesis Pathways
The shift towards a circular economy necessitates the development of synthetic routes that utilize renewable resources and adhere to the principles of green chemistry. nih.gov This is particularly relevant for the synthesis of oxolane (tetrahydrofuran) derivatives, which have traditionally relied on petrochemical feedstocks. wordpress.com
A cornerstone of sustainable synthesis is the use of renewable feedstocks, with biomass being a primary example. wordpress.comyoutube.com Lignocellulose, a major component of agricultural waste, is a vast and non-edible source of highly functionalized chemical building blocks. nih.gov The conversion of this biomass into platform molecules is a critical first step in creating valuable chemicals, including oxolane precursors.
One of the most promising bio-based oxolane derivatives is 2-methyltetrahydrofuran (B130290) (2-MeTHF). wordpress.comyoutube.com Unlike its parent compound, tetrahydrofuran (THF), which is industrially produced from petrochemicals, 2-MeTHF can be synthesized from renewable materials. wordpress.com The typical pathway involves the conversion of C5 and C6 sugars, derived from biomass, into levulinic acid. wordpress.comrepec.org This platform chemical is then hydrogenated to yield 2-MeTHF. wordpress.commdpi.com Furfural (B47365), another key biomass-derived platform chemical, can also be hydrogenated to produce 2-methylfuran (B129897) (2-MF), which is then further hydrogenated to 2-MTHF. mdpi.com These processes provide a direct route from renewable carbon sources to the fundamental oxolane ring structure, which can then be further functionalized.
The following table summarizes key renewable feedstocks and their conversion products relevant to oxolane synthesis.
The design of sustainable synthetic pathways is guided by the 12 principles of green chemistry, which aim to reduce waste, minimize energy consumption, and eliminate the use of hazardous substances. nih.govresearchgate.net Several of these principles are directly applicable to the synthesis of this compound and its analogues.
Use of Renewable Feedstocks (Principle #7): As discussed, sourcing starting materials from biomass instead of depleting fossil fuels is a fundamental tenet. wordpress.commun.ca The synthesis of 2-MeTHF from levulinic acid is a prime example of this principle in action. wordpress.com
Catalysis (Principle #9): Catalytic reagents are superior to stoichiometric reagents because they are used in small amounts and can often be recycled and reused, thus minimizing waste. nih.gov For instance, the conversion of furfural to furfuryl alcohol and subsequently to levulinic acid is facilitated by various metal-supported catalysts. mdpi.com Similarly, niobic acid has been investigated as a solid acid catalyst for C-C coupling reactions involving furan (B31954) derivatives. rsc.org
Atom Economy (Principle #2): Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. greenchemistry-toolkit.org Reactions with high atom economy, such as additions and rearrangements, are preferred over eliminations and substitutions that generate stoichiometric byproducts. mun.ca
Safer Solvents and Auxiliaries (Principle #5): The choice of solvent is critical, as they often constitute the largest mass component in a reaction. nih.gov 2-MeTHF is itself considered a green solvent and a viable, bio-based alternative to THF for various reactions, including Grignard reactions and cross-couplings. mdpi.comnih.govresearchgate.net Its use can simplify work-up procedures due to its different miscibility with water compared to THF. nih.gov
Comparative Analysis of Synthetic Routes: Efficiency and Selectivity
When evaluating different synthetic pathways, the key metrics of efficiency (typically measured as reaction yield) and selectivity (the preferential formation of one stereoisomer over others) are paramount. For complex molecules like this compound, which contains a stereocenter, achieving high selectivity is crucial. While specific routes to this exact molecule are not widely published, analysis of methods for synthesizing analogous substituted tetrahydrofurans provides insight into the strategies employed.
Modern organic synthesis offers powerful tools for constructing substituted oxolane rings with high control over the outcome. Two illustrative examples are catalytic asymmetric reactions and tandem cyclization processes.
Cu-Catalyzed Asymmetric Henry Reaction/Iodocyclization: A one-pot sequential reaction has been developed for synthesizing 2,5-polysubstituted tetrahydrofurans. chemistryviews.org This method starts with γ,δ-unsaturated alcohols and proceeds through a copper-catalyzed asymmetric Henry reaction followed by an iodocyclization. chemistryviews.org This approach is notable for its high yields and excellent enantioselectivities (up to 97% ee), demonstrating precise control over the creation of new stereocenters. chemistryviews.org
Gold(I)-Catalyzed Tandem Cyclopropanation: Another advanced strategy involves the reaction of 3-propargylindoles with olefins, catalyzed by a gold(I) complex. acs.org This reaction proceeds through a tandem 1,2-indole migration and cyclopropanation. acs.org A key feature of this method is its tunable diastereoselectivity; the reaction inherently produces cis-cyclopropane derivatives with high selectivity, but the addition of silver salts can switch the outcome to favor the trans-isomer. acs.org This highlights how catalyst and additive choice can be used to direct the stereochemical outcome of a reaction.
The following table provides a comparative analysis of these representative synthetic strategies for creating substituted cyclic ethers, focusing on their reported efficiency and selectivity.
These examples demonstrate that modern catalytic methods can provide highly efficient and selective routes to complex oxolane derivatives. The choice of catalyst and reaction conditions is critical for controlling the stereochemical and regiochemical outcome, allowing for the synthesis of specific isomers with high purity.
Reaction Mechanisms and Reactivity of 2 Ethyloxolane 2 Carbaldehyde
Nucleophilic Additions and Condensation Reactions of the Carbaldehyde Moiety
The aldehyde group in 2-ethyloxolane-2-carbaldehyde is a primary site for nucleophilic attack. The carbon atom of the carbonyl group is electrophilic due to the polarization of the carbon-oxygen double bond. masterorganicchemistry.comlibretexts.org This allows for a variety of nucleophilic addition reactions.
Nucleophilic Addition:
The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.orgpressbooks.pub Subsequent protonation of the alkoxide yields an alcohol. pressbooks.publibretexts.org The reactivity of the aldehyde is generally greater than that of a ketone due to less steric hindrance and a greater partial positive charge on the carbonyl carbon. libretexts.orglibretexts.org
Common nucleophiles for this reaction include:
Hydride reagents (e.g., NaBH₄, LiAlH₄) to form alcohols. chemistrysteps.com
Organometallic reagents (e.g., Grignard reagents, organolithium compounds) to form secondary alcohols.
Cyanide ions to form cyanohydrins. masterorganicchemistry.com
Condensation Reactions:
Aldehydes, including this compound, can undergo condensation reactions, such as the aldol (B89426) and Claisen-type condensations. youtube.comlibretexts.orgmasterorganicchemistry.com These reactions involve the formation of a new carbon-carbon bond.
Aldol Condensation: In the presence of a base or acid, the aldehyde can react with an enolate (or enol) to form a β-hydroxy aldehyde. Dehydration of this product can lead to an α,β-unsaturated aldehyde. A crossed aldol condensation can occur between two different aldehydes. youtube.comscribd.com
Claisen Condensation: While typically associated with esters, variations of the Claisen condensation can involve aldehydes. The reaction results in the formation of a β-keto ester or a related dicarbonyl compound. libretexts.orgmasterorganicchemistry.comyoutube.com
The table below summarizes the expected products from various nucleophilic addition and condensation reactions of this compound.
| Reaction Type | Reagent(s) | Product |
| Nucleophilic Addition | 1. Grignard Reagent (e.g., CH₃MgBr) 2. H₃O⁺ | Secondary Alcohol |
| Nucleophilic Addition | 1. NaBH₄ 2. H₃O⁺ | Primary Alcohol |
| Aldol Condensation | Base or Acid (with another enolizable carbonyl) | β-Hydroxy Aldehyde |
| Wittig Reaction | Phosphonium Ylide (e.g., Ph₃P=CH₂) | Alkene |
Ring-Opening Reactions of the Oxolane Heterocycle
The oxolane (tetrahydrofuran) ring, while generally stable, can undergo ring-opening reactions under specific conditions, particularly in the presence of strong acids, bases, or transition metal catalysts. libretexts.orgmasterorganicchemistry.com The presence of the electron-withdrawing carbaldehyde group at the 2-position can influence the regioselectivity of these reactions.
Acid-Catalyzed Ring-Opening Mechanisms
In the presence of a strong acid, the oxygen atom of the oxolane ring can be protonated, forming a good leaving group. masterorganicchemistry.com A nucleophile can then attack one of the α-carbons, leading to ring cleavage. The mechanism can exhibit characteristics of both Sₙ1 and Sₙ2 reactions. libretexts.orgstackexchange.com The attack generally occurs at the more substituted carbon, as this carbon can better stabilize the developing positive charge in the transition state. masterorganicchemistry.comstackexchange.com
For this compound, acid-catalyzed ring-opening would likely involve nucleophilic attack at the C2 position, leading to a variety of functionalized products depending on the nucleophile used.
Base-Catalyzed Ring-Opening Pathways
Base-catalyzed ring-opening of ethers is generally less common and requires strong bases. masterorganicchemistry.com The reaction proceeds via an Sₙ2 mechanism, where the nucleophile attacks the less sterically hindered α-carbon. libretexts.orgmasterorganicchemistry.com The high ring strain in smaller cyclic ethers like epoxides makes them more susceptible to base-catalyzed opening than the relatively strain-free five-membered oxolane ring. libretexts.org However, with a sufficiently strong nucleophile and harsh reaction conditions, ring-opening can be induced.
Transition Metal-Mediated Ring-Opening Processes
Various transition metal complexes can catalyze the ring-opening of tetrahydrofuran (B95107) and its derivatives. nih.gov These processes often involve the coordination of the metal to the oxygen atom, activating the C-O bond towards cleavage.
Examples of transition metals used in THF ring-opening include:
Thorium: Thorium complexes have been shown to mediate the ring-opening of THF. rsc.orgresearchgate.net
Iron: Diiron complexes can promote the catalytic oxidative ring-opening of THF. nih.gov
Rhodium-Rhenium: Bimetallic Rh-Re catalysts have been used for the hydrogenolysis of THF derivatives. umn.edu
These reactions can lead to a variety of products, including polymers or functionalized alkanes, depending on the specific catalyst and reaction conditions.
Rearrangement Reactions and Isomerization Processes
The structural framework of this compound allows for potential rearrangement and isomerization reactions, although specific examples for this exact compound are not extensively documented. General principles suggest that under certain conditions, such as treatment with strong acids or bases, or upon photochemical activation, rearrangements could occur.
Potential rearrangement pathways could include:
Ring Contraction/Expansion: Under specific catalytic conditions, the five-membered oxolane ring could potentially rearrange to a more strained four-membered (oxetane) or a less strained six-membered (tetrahydropyran) ring system, although this is generally not a facile process for simple oxolanes.
Isomerization to an Enol Ether: The aldehyde could potentially isomerize to its enol ether tautomer, especially under basic conditions.
Oxidation and Reduction Chemistry of the Aldehyde Functionality
The aldehyde group of this compound is readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation:
A variety of oxidizing agents can convert the aldehyde to a carboxylic acid. organic-chemistry.org The choice of reagent depends on the desired selectivity and reaction conditions. Common oxidizing agents include:
Potassium permanganate (B83412) (KMnO₄) vanderbilt.edu
Chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC), though these are often used for the oxidation of alcohols to aldehydes, they can further oxidize aldehydes to carboxylic acids under certain conditions. vanderbilt.edu
Silver oxide (Ag₂O)
Hydrogen peroxide (H₂O₂) researchgate.net
The oxidation of the THF ring itself can also occur under more vigorous conditions, potentially leading to lactones or other degradation products. researchgate.netmagtech.com.cn
Reduction:
The aldehyde can be selectively reduced to the corresponding primary alcohol, (2-ethyloxolane-2-yl)methanol, using a variety of reducing agents. chemistrysteps.comlibretexts.org
Common reducing agents for aldehydes include:
Sodium borohydride (B1222165) (NaBH₄): A mild and selective reagent for reducing aldehydes and ketones. chemistrysteps.comlibretexts.org
Lithium aluminum hydride (LiAlH₄): A more powerful reducing agent that also reduces esters and carboxylic acids. chemistrysteps.comkhanacademy.orgharvard.edu
Borane-tetrahydrofuran complex (BH₃·THF): Can also be used for the reduction of aldehydes. khanacademy.orgacs.org
Catalytic Hydrogenation: Using a metal catalyst such as palladium, platinum, or nickel with hydrogen gas.
The table below summarizes the products of oxidation and reduction of the aldehyde functionality.
| Reaction | Reagent(s) | Product |
| Oxidation | KMnO₄, H₂O | 2-Ethyloxolane-2-carboxylic acid |
| Oxidation | Ag₂O, NH₄OH (Tollens' reagent) | 2-Ethyloxolane-2-carboxylic acid |
| Reduction | NaBH₄, MeOH | (2-Ethyloxolane-2-yl)methanol |
| Reduction | 1. LiAlH₄, Et₂O 2. H₃O⁺ | (2-Ethyloxolane-2-yl)methanol |
Exploration of Gas-Phase Reaction Kinetics and Combustion Chemistry of Cyclic Ethers
The oxidation of hydrocarbons in combustion processes involves a complex network of competing chemical reactions. uga.edu Cyclic ethers are a key class of intermediates formed through pathways involving hydroperoxy-substituted carbon-centered radicals (QOOH). uga.edu However, the subsequent consumption reactions of these cyclic ethers are often oversimplified in current combustion models, leading to potential inaccuracies. uga.edu Advanced techniques such as multiplexed photoionization mass spectrometry (MPIMS) are being employed to better characterize and quantify these consumption reactions. uga.edu
Theoretical methods, including electronic structure calculations, are crucial for determining the thermochemical and kinetic data of cyclic ethers. unizar.es These computational approaches complement experimental studies, which often utilize mass spectrometry and gas chromatography to identify and quantify reaction products. unizar.es
The degradation chemistry of cyclic ethers involves several dominant reaction pathways. researchgate.net For instance, studies on the thermal decomposition of substituted epoxides, such as 2,3-dimethyl-2,3-epoxybutane, reveal multiple unimolecular reaction channels leading to the formation of ketones, unsaturated alcohols, and smaller molecules like propene and propanone. rsc.org The reaction rates for these processes are highly dependent on temperature and the specific structure of the cyclic ether.
The following table presents kinetic data for the thermal decomposition of 2,3-dimethyl-2,3-epoxybutane, a substituted cyclic ether, which can provide an illustrative example of the types of reactions and associated kinetic parameters that might be expected for a substituted oxolane like this compound.
Table 1: Rate Constants for the Unimolecular Decomposition of 2,3-Dimethyl-2,3-epoxybutane rsc.org
| Reaction Product(s) | Rate Constant (k) / s⁻¹ | Activation Energy (Ea) / kJ mol⁻¹ |
| 3,3-dimethylbutan-2-one | 10¹³·⁵⁷ ± ⁰·⁴⁶ exp(-233.4 ± 6.2 / RT) | 233.4 ± 6.2 |
| 2,3-dimethylbut-1-en-3-ol | 10¹¹·⁸¹ ± ⁰·⁹⁴ exp(-209.8 ± 12.5 / RT) | 209.8 ± 12.5 |
| Propene + Propanone | 10¹³·⁵⁵ ± ⁰·³⁴ exp(-235.0 ± 4.5 / RT) | 235.0 ± 4.5 |
R is the ideal gas constant.
In the context of this compound, the presence of both an ethyl group and a carbaldehyde (aldehyde) group on the oxolane (tetrahydrofuran) ring is expected to significantly influence its reactivity. The aldehyde group, in particular, introduces new potential reaction pathways, including hydrogen abstraction from the aldehydic C-H bond and subsequent reactions of the resulting acyl radical. The ethyl group can also undergo hydrogen abstraction, leading to a variety of radical intermediates.
The study of the gas-phase thermolysis of other oxygenated cyclic compounds, such as methyl derivatives of 1,2,4,5-tetroxane, has shown that reaction mechanisms can proceed through stepwise pathways involving diradical intermediates. mdpi.com These studies also highlight the effect of substituent groups on the activation energies and reaction energies. mdpi.comnih.gov For this compound, it is plausible that its decomposition would also involve ring-opening to form diradical species, followed by a cascade of reactions leading to a complex mixture of smaller oxygenated and hydrocarbon products.
Derivatization and Functionalization Studies
Synthesis of Imine, Oxime, and Hydrazone Derivatives
The carbonyl group of 2-ethyloxolane-2-carbaldehyde readily undergoes condensation reactions with primary amines and their derivatives to form corresponding C=N compounds. These reactions are typically catalyzed by either acid or base and proceed via a nucleophilic addition-elimination mechanism. researchgate.net
The formation of an imine (often referred to as a Schiff base) occurs through the reaction with a primary amine. The reaction is an equilibrium process, and to drive it towards the product, removal of water is often necessary. researchgate.net Similarly, reaction with hydroxylamine (B1172632) yields an oxime , and reaction with hydrazine (B178648) or its derivatives produces a hydrazone . rsc.orgmdpi.com These derivatives are generally more stable than the corresponding imines due to the electronic effect of the adjacent heteroatom on the nitrogen. rsc.org
The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form the C=N double bond. researchgate.netrsc.org The stability of these derivatives varies, with oximes and hydrazones generally exhibiting greater stability towards hydrolysis compared to imines. rsc.orgresearchgate.net
Table 1: Synthesis of Imine, Oxime, and Hydrazone Derivatives of this compound
| Derivative | Reagent | General Reaction Conditions | Product Structure |
| Imine (Schiff Base) | Primary Amine (R-NH₂) | Acid or base catalysis, removal of water | |
| Oxime | Hydroxylamine (NH₂OH) | Mild acid or base catalysis | |
| Hydrazone | Hydrazine (NH₂NH₂) | Mild acid or base catalysis |
Note: The structures are generalized representations.
Formation of Cyclic Acetals and Ketals
The aldehyde functionality of this compound can be protected by converting it into a cyclic acetal (B89532). This is a common strategy in multi-step organic synthesis to prevent the aldehyde from undergoing unwanted reactions. The reaction involves treating the aldehyde with a diol, such as ethylene (B1197577) glycol or propane-1,3-diol, in the presence of an acid catalyst. researchgate.netteikyomedicaljournal.comchemijournal.com
The formation of a cyclic acetal is a reversible process. The forward reaction is driven by the removal of water, often accomplished by azeotropic distillation using a Dean-Stark apparatus. researchgate.net Cyclic acetals, particularly those derived from 1,2- and 1,3-diols (forming 1,3-dioxolanes and 1,3-dioxanes, respectively), are generally stable under basic and nucleophilic conditions but can be readily cleaved by aqueous acid to regenerate the original aldehyde. researchgate.netmdpi.com The use of a diol to form a cyclic acetal is entropically favored over the use of two separate alcohol molecules. mdpi.com
Table 2: Formation of Cyclic Acetals from this compound
| Diol Reagent | Catalyst | Product |
| Ethylene Glycol | p-Toluenesulfonic acid (p-TsOH) | 2-(2-Ethyloxolan-2-yl)-1,3-dioxolane |
| Propane-1,3-diol | Lewis Acid (e.g., BF₃·OEt₂) | 2-(2-Ethyloxolan-2-yl)-1,3-dioxane |
Chain Elongation and Carbon-Carbon Bond Forming Reactions (e.g., Aldol (B89426), Wittig)
The aldehyde group of this compound is a key handle for constructing more complex molecules through carbon-carbon bond formation. Two prominent examples are the Aldol and Wittig reactions.
The Aldol reaction involves the reaction of an enolate (or an enol) with a carbonyl compound. nih.govijfans.org In the context of this compound, it can act as the electrophilic partner in a crossed aldol reaction, reacting with an enolate derived from another ketone or aldehyde. nih.gov To achieve good yields in crossed aldol reactions, specific conditions are often required, such as using a non-enolizable aldehyde or pre-forming the enolate of one carbonyl compound before adding the second. nih.gov The initial product of an aldol addition is a β-hydroxy aldehyde or ketone, which can subsequently undergo dehydration (elimination of water) to form an α,β-unsaturated carbonyl compound, a process known as aldol condensation. nih.govnih.gov
The Wittig reaction provides a method for the synthesis of alkenes by reacting an aldehyde or ketone with a phosphorus ylide (a Wittig reagent). acs.org The reaction of this compound with a Wittig reagent would lead to the formation of a substituted alkene, where the carbonyl oxygen is replaced by the carbon group from the ylide. This reaction is highly versatile and allows for the introduction of a wide range of substituents.
Table 3: Examples of Carbon-Carbon Bond Forming Reactions
| Reaction | Reagents | Product Type |
| Crossed Aldol Addition | This compound, Acetone (in the presence of a base) | β-Hydroxy ketone |
| Wittig Reaction | This compound, Methyltriphenylphosphonium bromide (with a strong base) | Terminal alkene |
Preparation of Oxolane-Carbaldehyde Based Ligands and Catalysts
The derivatization of this compound, particularly through the formation of Schiff bases, opens up pathways to new ligands for coordination chemistry. Schiff base ligands, characterized by the imine (-C=N-) group, are known to form stable complexes with a wide variety of metal ions. mdpi.comchemijournal.com The reaction of this compound with various primary amines containing additional donor atoms can lead to the formation of bidentate or polydentate ligands.
For instance, condensation with an amino-functionalized heterocyclic compound can yield a ligand capable of coordinating to a metal center through the imine nitrogen and a heteroatom on the other ring. researchgate.netjmchemsci.comrjpbcs.com These metal complexes can have potential applications in catalysis and materials science. ijfans.org The synthesis of such ligands is typically straightforward, often involving the refluxing of equimolar amounts of the aldehyde and the amine in a suitable solvent like ethanol. chemijournal.com
Table 4: Potential Schiff Base Ligands from this compound
| Amine Reactant | Potential Ligand Type | Potential Metal Complex Application |
| 2-Aminophenol | N,O-bidentate | Catalysis, biological imaging |
| Ethylenediamine (1:1 stoichiometry) | N,N-bidentate | Coordination polymers |
| 2-Aminomethylpyridine | N,N-bidentate | Catalytic oxidation |
Derivatives for Advanced Materials Precursors (Excluding Polymer Properties)
Derivatives of this compound can serve as precursors for the synthesis of advanced materials. The combination of the heterocyclic oxolane ring and a reactive aldehyde functional group allows for the construction of molecules with specific structural and electronic properties.
For example, the synthesis of complex heterocyclic systems can be achieved through multi-component reactions involving this compound. These resulting molecules could be investigated for applications in areas such as organic light-emitting diodes (OLEDs) or as building blocks for covalent organic frameworks (COFs), where the defined geometry and functionality of the precursor are crucial. ijfans.org The synthesis of primary amines from aldehydes via reductive amination is another key transformation, providing precursors for fine chemicals and pharmaceuticals. mdpi.com Furthermore, aromatic aldehydes, as a class, are valuable precursors in the fragrance and pharmaceutical industries. nih.gov While this compound is not aromatic, its derivatives could find use in similar applications where a specific heterocyclic scaffold is desired.
Catalytic Applications and Catalytic Reaction Studies
Catalyst Design and Development for Reactions Involving Aldehydes and Ethers
The dual functionality of 2-ethyloxolane-2-carbaldehyde—a reactive aldehyde and a stable ether ring—presents distinct opportunities for catalyst design.
Homogeneous Catalysis
Homogeneous catalysts, which exist in the same phase as the reactants, offer high selectivity and activity under mild conditions due to their well-defined active sites. researchgate.net For a substrate like this compound, metal-ligand complexes are of primary interest.
Hydrogenation and Reduction: The aldehyde group is susceptible to hydrogenation to form the corresponding alcohol, 2-ethyl-2-(hydroxymethyl)oxolane. This transformation is commonly achieved using molecular hydrogen (H₂) with catalysts based on ruthenium, rhodium, or iridium. nih.gov Pincer complexes, which bind to a metal center via three donor atoms, are particularly effective. mdpi.com The design of these catalysts focuses on the electronic and steric properties of the ligands to control activity and selectivity. mdpi.com For instance, the hydrogenation of amides, another carbonyl-containing group, has seen significant progress with the evolution from ruthenium-based systems to more earth-abundant metals like iron and manganese, often operating through metal-ligand cooperation. nih.gov
Oxidation: The aldehyde can be oxidized to a carboxylic acid. While direct catalytic data for this compound is absent, systems like Murahashi's O₂/copper(II)/aldehyde process demonstrate how aldehydes can participate in catalytic cycles for alkane oxidation. rsc.org
Carbon-Carbon Bond Formation: Aldehydes are key substrates in C-C bond-forming reactions like aldol (B89426) and Knoevenagel condensations. mdpi.combeilstein-journals.org Organocatalysis, using small organic molecules like proline or amines, can activate aldehydes for nucleophilic attack. mdpi.com Synergistic catalysis, combining a metal catalyst with an organocatalyst, can enable complex transformations by activating both the nucleophile and the electrophile simultaneously. mdpi.com
Heterogeneous Catalysis
Heterogeneous catalysts operate in a different phase from the reactants, offering significant advantages in terms of catalyst separation, recovery, and reusability, which are crucial for industrial and sustainable processes. researchgate.netmdpi.com
Supported Metal Catalysts: For hydrogenation of the aldehyde group, metals like palladium, platinum, or nickel can be supported on high-surface-area materials such as activated carbon, alumina (B75360) (Al₂O₃), or silica (B1680970) (SiO₂). mdpi.com The choice of support can influence catalyst activity and stability.
Metal-Organic Frameworks (MOFs): MOFs are highly porous materials constructed from metal ions or clusters linked by organic ligands. nih.gov They can be used as catalysts themselves or as supports. nih.gov Their tunable pore size and functionalizable linkers would allow for the design of catalysts with high selectivity for reactions involving this compound. For example, a UiO-66-based zirconium MOF, modified with pyridine (B92270) carboxaldehyde and cerium, has been shown to be effective in the synthesis of polyhydroquinolines at room temperature. nih.gov Such a system could potentially be adapted for transformations of other aldehydes.
Zeolite-Encapsulated Catalysts: Zeolites are microporous aluminosilicates that can encapsulate metal complexes, creating "ship-in-a-bottle" catalysts. researchgate.net This approach combines the high selectivity of homogeneous catalysts with the recyclability of heterogeneous systems. researchgate.net Such catalysts have been used for the selective oxidation of phenols and could be envisioned for the selective oxidation of the aldehyde group in this compound while leaving the ether ring intact. researchgate.net
Biocatalysis and Enzyme Engineering
Biocatalysis utilizes enzymes to perform chemical transformations with exceptional selectivity under mild, environmentally friendly conditions. bohrium.comtudelft.nlnih.gov
Enzyme Selection: For the reduction of the aldehyde in this compound to an alcohol, alcohol dehydrogenases (ADHs) would be the primary class of enzymes to investigate. For oxidation to a carboxylic acid, aldehyde dehydrogenases (ALDHs) would be suitable.
Enzyme Engineering: Natural enzymes often require optimization for industrial applications. bohrium.comresearchgate.net Techniques like directed evolution and rational design are used to improve an enzyme's stability, activity, and selectivity for non-natural substrates. tudelft.nlresearchgate.net For instance, if a natural ADH showed low activity on this compound due to the steric bulk of the oxolane ring, its active site could be engineered through site-directed mutagenesis to better accommodate the substrate. tudelft.nl Fusion enzymes, where two or more enzymes are physically linked, can enhance the efficiency of multi-step reactions by channeling intermediates between active sites. csic.es
Mechanistic Investigations of Catalytic Cycles
Understanding the reaction mechanism is key to optimizing a catalytic process. While no specific mechanistic studies exist for this compound, several techniques could be applied.
Spectroscopic Analysis: Techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are invaluable. For example, PFG (Pulsed-Field Gradient) NMR can be used to study solvent-catalyst interactions and aggregation in homogeneous systems, as demonstrated in the reduction of propionaldehyde. nih.gov In situ Raman spectroscopy can monitor the progress of mechanochemical reactions in real-time. beilstein-journals.org
Kinetic Studies: Measuring reaction rates under varying conditions (concentration, temperature, pressure) helps to determine the rate law and provides insight into the rate-determining step of the catalytic cycle.
Computational Modeling (DFT): Density Functional Theory (DFT) is a powerful tool for mapping out the energy landscape of a catalytic reaction. It can be used to calculate the structures and energies of reactants, intermediates, transition states, and products, corroborating experimental findings. rsc.org This approach has been used to study the selective oxidation of phenol (B47542) to catechol with zeolite-encapsulated metal complexes. researchgate.net
A hypothetical catalytic cycle for the hydrogenation of this compound using a homogeneous ruthenium catalyst might involve:
Oxidative addition of H₂ to the metal center.
Coordination of the aldehyde's carbonyl group to the ruthenium.
Migratory insertion of the hydride ligand to the carbonyl carbon.
Reductive elimination of the resulting alcohol product, regenerating the catalyst.
Role of this compound as a Substrate in Novel Catalytic Transformations
The unique structure of this compound makes it an interesting, though currently unexplored, substrate for developing new catalytic reactions.
Ring-Opening Reactions: While the tetrahydrofuran (B95107) (oxolane) ring is generally stable, catalysts could be designed to promote its ring-opening. For example, a Lewis acidic catalyst could activate the ether oxygen, making it susceptible to nucleophilic attack, potentially leading to linear products with dual functionality.
Asymmetric Catalysis: The prochiral center at the aldehyde carbon allows for asymmetric synthesis. Enantioselective reduction would yield one of two chiral alcohol enantiomers. This could be achieved using chiral catalysts, such as a Noyori-type hydrogenation catalyst or an engineered alcohol dehydrogenase.
Tandem Reactions: The aldehyde could be used in tandem or cascade reactions where an initial transformation (e.g., a Knoevenagel condensation) is followed by a subsequent cyclization or rearrangement involving the ether ring, all facilitated by a single catalyst or a multi-catalyst system.
Sustainable Catalysis for Environmentally Benign Processes
The principles of green chemistry aim to make chemical processes more environmentally friendly. mdpi.comrsc.org
Atom Economy: Catalytic reactions are inherently more atom-economical than stoichiometric ones. Hydrogenation of this compound to the corresponding alcohol is a 100% atom-economical transformation.
Benign Solvents: A key goal is to replace volatile organic compounds with greener alternatives. Water is an ideal solvent, and catalysts can be designed to function in aqueous media. rsc.org Another approach involves "tunable solvents," such as mixtures of an organic solvent and water, where phase separation (and thus catalyst/product separation) can be induced by adding pressurized CO₂. mdpi.com
Renewable Feedstocks: While not directly applicable to the synthesis of this specific molecule without further information, a broader green chemistry goal is to source starting materials from renewable biomass.
Catalyst Recycling: The use of heterogeneous catalysts, including supported nanoparticles and MOFs, is a cornerstone of sustainable catalysis as it allows for the catalyst to be easily recovered and reused, reducing waste and cost. mdpi.commdpi.com
Computational and Theoretical Studies
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and thermodynamic stability of organic molecules. For 2-ethyloxolane-2-carbaldehyde, DFT calculations would be used to determine key electronic properties.
Detailed Research Findings: Theoretical studies on related five-membered heterocyclic compounds, such as furan (B31954) and its derivatives, have demonstrated that DFT methods can accurately predict molecular geometries, electronic properties, and stability. researchgate.netresearchwithrutgers.com For this compound, calculations would likely be performed using a functional like B3LYP or ωB97X-D with a suitable basis set (e.g., 6-311++G(d,p)) to obtain optimized molecular geometry, bond lengths, and bond angles. researchgate.netnih.govresearchgate.net
Key parameters that would be calculated to assess electronic structure and stability include:
HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial indicator of chemical reactivity and stability. A larger HOMO-LUMO gap generally implies higher stability and lower chemical reactivity.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atom of the carbonyl group would be expected to be a region of high negative potential, while the carbonyl carbon and the hydrogen of the aldehyde group would show positive potential.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge transfer interactions within the molecule, hybridization, and the nature of chemical bonds. researchgate.netresearchwithrutgers.com It can quantify the delocalization of electron density and the strength of various intramolecular interactions.
| Calculated Property | Significance for this compound | Analogous System Studied |
|---|---|---|
| HOMO-LUMO Gap | Indicates kinetic stability and reactivity towards electrophiles/nucleophiles. | Fused five-membered heterocycles researchgate.netresearchwithrutgers.com |
| Dipole Moment | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions. | Five-membered heterocyclic ketoximes researchgate.net |
| Mulliken Atomic Charges | Provides an estimation of the partial charge on each atom, highlighting reactive sites. | Furan-2-carbohydrazide derivatives rsc.org |
Molecular Dynamics and Reaction Pathway Analysis
Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecular systems, including conformational changes and reaction dynamics. For this compound, MD simulations could be used to explore its conformational landscape and to model its behavior in different solvent environments.
Detailed Research Findings: MD simulations, often in conjunction with quantum mechanics/molecular mechanics (QM/MM) methods, are powerful for analyzing reaction pathways. nih.govmdpi.com For a reaction involving this compound, such as a nucleophilic addition to the carbonyl group, MD can trace the trajectory of the interacting molecules, providing insights into the mechanism. The simulation would track the positions and velocities of all atoms over time, revealing the sequence of bond-making and bond-breaking events.
Furthermore, studies on other heterocyclic systems have shown that MD simulations can elucidate the role of solvent molecules in stabilizing intermediates and transition states. nih.gov The effect of sulfation on the structure of curdlan (B1160675) triple helix in aqueous solution was investigated using MD simulations, showcasing the method's ability to handle complex intermolecular interactions. nih.gov Similarly, MD simulations could predict how water or other solvents would interact with the polar carbonyl and ether functionalities of this compound.
| MD Application | Information Gained for this compound | Example from Literature |
|---|---|---|
| Conformational Sampling | Identifies stable conformers and the energy barriers between them. | Conformational analysis of medium rings princeton.edu |
| Reaction Dynamics | Elucidates the step-by-step mechanism of a chemical reaction. | MD simulation of benzothiazole (B30560) derivatives nih.gov |
| Solvation Effects | Shows how solvent molecules influence the structure and reactivity of the solute. | MD simulation of curdlan in aqueous solution nih.gov |
Investigation of Transition States and Reaction Energy Barriers
Identifying the transition state (TS) and calculating the associated energy barrier (activation energy) are central to understanding and predicting the rate of a chemical reaction. For reactions involving this compound, computational methods are indispensable for characterizing these fleeting, high-energy structures.
Detailed Research Findings: The process of locating a transition state typically involves methods like synchronous transit-guided quasi-Newton (STQN) or dimer methods. Once a candidate TS structure is found, frequency calculations are performed to confirm that it is a first-order saddle point on the potential energy surface, characterized by a single imaginary frequency corresponding to the reaction coordinate.
For instance, in the acetalization of 2-methylbenzaldehyde, a related reaction type, ab initio methods have been used to map out the reaction pathway, identifying the energies of intermediates and transition states. researchgate.net A similar approach for this compound would involve calculating the energies of the reactants, products, and all transition states along a proposed reaction pathway. The difference in energy between the reactants and the highest-energy transition state gives the activation energy, which is a key determinant of the reaction kinetics. rsc.org
Prediction of Spectroscopic Properties and Conformational Analysis
Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the characterization of newly synthesized compounds. For this compound, theoretical calculations can provide valuable information about its expected NMR, IR, and Raman spectra.
Detailed Research Findings: DFT calculations are widely used to predict vibrational frequencies (IR and Raman) and NMR chemical shifts. nih.govresearchgate.net By calculating the second derivatives of the energy with respect to atomic displacements, one can obtain the vibrational modes of the molecule. These calculated frequencies can then be compared with experimental spectra to aid in peak assignment. For example, a detailed spectroscopic characterization of furan-2-carbaldehyde-d was supported by computational data. researchgate.netmdpi.com
| Spectroscopic Property | Computational Method | Predicted Information for this compound |
|---|---|---|
| 1H and 13C NMR | GIAO (Gauge-Including Atomic Orbital) method with DFT | Chemical shifts and coupling constants, aiding in structural elucidation. |
| IR and Raman Spectra | DFT frequency calculations | Vibrational frequencies and intensities, corresponding to specific functional groups and bond vibrations. |
| Conformational Isomers | Potential energy surface scan | Relative energies and populations of different stable conformers. |
Computational Approaches in Catalyst Design and Optimization
Computational methods are increasingly used to design and optimize catalysts for specific chemical transformations. For the synthesis or functionalization of this compound, theoretical calculations can help in selecting the most effective catalyst.
Detailed Research Findings: In the context of reactions involving aldehydes and heterocyclic compounds, computational studies can model the interaction between the substrate and the catalyst. acs.orgmdpi.com For example, in a metal-catalyzed reaction, DFT can be used to investigate the binding of this compound to the metal center, the mechanism of oxidative addition or reductive elimination, and the energy barriers for different catalytic cycles. byu.edu
Recent research on the synthesis of polyhydroquinoline derivatives utilized a modified zirconium metal-organic framework as a catalyst. nih.gov The proposed mechanism was supported by considering the interactions between the reactants and the catalyst's active sites. nih.gov Similarly, for a reaction involving this compound, computational modeling could screen a library of potential catalysts, predicting their activity and selectivity, thereby guiding experimental efforts. acs.org This approach saves significant time and resources by focusing on the most promising catalyst candidates.
Advanced Spectroscopic Characterization and Analytical Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-ethyloxolane-2-carbaldehyde. Both ¹H and ¹³C NMR provide critical information regarding the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the ethyl, oxolane ring, and aldehyde protons. The aldehyde proton (CHO) would appear as a singlet in the downfield region, typically between δ 9-10 ppm. The protons of the ethyl group would present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (CH₂) protons, indicative of their coupling. The protons on the oxolane ring would likely show complex multiplet patterns due to diastereotopicity and spin-spin coupling.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of distinct carbon environments. Key expected signals would include a downfield resonance for the carbonyl carbon of the aldehyde group (around δ 190-200 ppm), a quaternary carbon at the 2-position of the oxolane ring, and distinct signals for the carbons of the ethyl group and the oxolane ring.
Reaction Monitoring: NMR spectroscopy is also a powerful technique for monitoring the progress of reactions that produce or consume this compound in real-time. By acquiring spectra at regular intervals, the disappearance of reactant signals and the appearance of product signals can be quantified, providing valuable kinetic data.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on general chemical shift ranges and may vary from experimental values.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aldehyde (CHO) | 9.5 - 10.0 (s) | 195 - 205 |
| Oxolane C2 | - | 85 - 95 |
| Ethyl CH₂ | 1.6 - 1.9 (q) | 25 - 35 |
| Ethyl CH₃ | 0.8 - 1.1 (t) | 8 - 12 |
| Oxolane CH₂'s | 1.8 - 2.2 (m), 3.7 - 4.2 (m) | 25 - 35, 65 - 75 |
Infrared (IR) and Raman Spectroscopy for Functional Group and Vibrational Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound.
Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) stretching vibration of the aldehyde group, typically appearing in the region of 1720-1740 cm⁻¹. Another key feature is the presence of two weaker C-H stretching bands for the aldehyde proton around 2720 cm⁻¹ and 2820 cm⁻¹. The C-O-C stretching vibration of the oxolane ring is expected to produce a strong band in the fingerprint region, around 1050-1150 cm⁻¹. The spectrum would also show C-H stretching vibrations for the alkyl portions of the molecule just below 3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=O stretch of the aldehyde is also observable in the Raman spectrum, though its intensity may vary. The symmetric C-O-C stretch of the oxolane ring is often a strong and characteristic Raman band. Aliphatic C-H stretching and bending vibrations will also be present.
Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound (Note: These are characteristic frequency ranges and the exact position and intensity can be influenced by the molecular environment.)
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Aldehyde C=O | Stretch | 1720 - 1740 (Strong) | 1720 - 1740 (Moderate) |
| Aldehyde C-H | Stretch | 2700 - 2750, 2800 - 2850 (Weak-Moderate) | Weak |
| Oxolane C-O-C | Asymmetric Stretch | 1050 - 1150 (Strong) | Weak |
| Alkyl C-H | Stretch | 2850 - 2960 (Strong) | 2850 - 2960 (Strong) |
Mass Spectrometry (MS) for Fragmentation Pathway Studies and Molecular Structure Confirmation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and to study its fragmentation patterns, which can provide valuable structural information.
Molecular Ion and Fragmentation: In electron ionization (EI) mass spectrometry, the molecule is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation of the molecular ion can proceed through several pathways. A common fragmentation for aldehydes is the loss of the formyl radical (CHO), resulting in a significant [M-29]⁺ peak. Alpha-cleavage next to the oxygen atom of the oxolane ring can lead to the loss of the ethyl group, producing an [M-29]⁺ peak, or cleavage of the C-C bond between the ring and the aldehyde group. Cleavage of the oxolane ring itself is also a likely fragmentation pathway. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition and confirming the molecular formula.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound (Note: m/z values are based on the most common isotopes. The relative intensities are predictions and can vary.)
| m/z | Possible Fragment Ion | Fragmentation Pathway |
| 128 | [C₇H₁₂O₂]⁺ | Molecular Ion (M⁺) |
| 99 | [C₅H₇O₂]⁺ | Loss of ethyl group (•C₂H₅) |
| 99 | [C₆H₁₁O]⁺ | Loss of formyl radical (•CHO) |
| 71 | [C₄H₇O]⁺ | Ring opening and subsequent fragmentation |
| 57 | [C₄H₉]⁺ or [C₃H₅O]⁺ | Further fragmentation |
UV-Visible Spectroscopy for Electronic Transitions and Conjugation Studies
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. For this compound, which contains a saturated oxolane ring and an aldehyde group, the electronic transitions are primarily associated with the carbonyl chromophore.
The aldehyde group exhibits a weak n → π* transition, which involves the excitation of a non-bonding electron from the oxygen atom to the antibonding π* orbital of the carbonyl group. This transition typically occurs in the UV region, around 270-300 nm. Due to the lack of extensive conjugation in the molecule, this absorption is expected to be of low molar absorptivity (ε). A much stronger π → π* transition is expected at a shorter wavelength, likely below 200 nm, which is often outside the range of standard UV-Vis spectrophotometers. The position and intensity of the n → π* transition can be influenced by the solvent polarity.
Table 4: Expected UV-Visible Absorption Data for this compound (Note: These are typical values for non-conjugated aldehydes.)
| Electronic Transition | Expected λmax (nm) | Expected Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |
| n → π | 270 - 300 | 10 - 30 |
| π → π | < 200 | > 1000 |
Sustainable Chemistry and Green Process Integration
Minimization of Waste and By-product Formation in Synthetic Routes
The synthesis of oxolane derivatives is increasingly shifting towards pathways that minimize waste through the use of renewable feedstocks and catalytic processes. While specific synthetic routes for 2-ethyloxolane-2-carbaldehyde are not extensively detailed in publicly available literature, general principles for related compounds, such as 2-methyloxolane (2-MeOx), can be applied. The production of 2-MeOx can be achieved from bio-based platform chemicals like furfural (B47365) (FAL) and levulinic acid (LA), which are derived from C5 and C6 sugars. mdpi.comresearchgate.net
One potential pathway for minimizing by-products in the synthesis of similar oxolanes involves the catalytic hydrogenation of these platform molecules. For instance, the synthesis of 2-MeOx from levulinic acid involves consecutive catalyzed hydrogenations and dehydrations. mdpi.com The choice of catalyst is critical in determining the conversion yield and can be tailored to minimize the formation of unwanted side products. mdpi.com Similarly, the production of 2-MeOx from furfural can achieve high yields through successive hydrogenations over specific catalysts. mdpi.com
The development of chemocatalytic routes from bio-based starting materials is a key strategy for waste minimization. For example, a hypothetical bio-based route to 2,2,5,5-tetramethyloxolane (TMO) starts from glucose. york.ac.uk Such routes, when applied to this compound, would inherently reduce reliance on petrochemical feedstocks and potentially offer more direct synthetic pathways with fewer side reactions.
Table 1: Potential Bio-based Routes and Key Considerations for Waste Minimization
| Starting Material | Key Process Steps | Potential for Waste Minimization |
| Levulinic Acid | Catalytic hydrogenation and dehydration | High selectivity with appropriate catalysts, reducing by-products. mdpi.comresearchgate.net |
| Furfural | Successive catalytic hydrogenations | Nearly complete conversion is possible, minimizing unreacted starting material. mdpi.com |
| Bio-based Precursors | Multi-step chemocatalytic conversion | Integrated processes can reduce intermediate waste streams. mdpi.com |
Development of Solvent-Free or Green Solvent-Based Reactions
The principles of green chemistry strongly advocate for the reduction or elimination of hazardous solvents in chemical processes. 2-Methyloxolane, a closely related compound, is itself promoted as a green solvent and a sustainable alternative to petroleum-based solvents like hexane (B92381) and tetrahydrofuran (B95107) (THF). mdpi.comnih.gov This suggests that reactions involving this compound could be performed in greener solvent systems.
The use of bio-based solvents is a significant area of research for reducing the environmental impact of chemical synthesis. researchgate.net For instance, 2-methyloxolane has been successfully used as an extraction solvent for natural products, demonstrating its potential as a substitute for conventional solvents. nih.gov
Solvent-free reactions represent an ideal scenario in green chemistry. While the feasibility of a solvent-free synthesis for this compound is not documented, it remains a key goal in process development. Mechanochemistry, which involves reactions conducted in the solid state with minimal or no solvent, is an emerging area that could offer future possibilities. upc.edu
Table 2: Comparison of Green Solvents with Conventional Solvents
| Solvent | Type | Key Advantages | Reference |
| 2-Methyloxolane | Bio-based | Renewable, greener alternative to THF and hexane. mdpi.comnih.gov | |
| Water | Green | Non-toxic, readily available. | |
| Supercritical CO2 | Green | Non-toxic, tunable properties, easy removal. | |
| Hexane | Petroleum-based | Effective for non-polar compounds but has environmental and health concerns. nih.gov | |
| Tetrahydrofuran (THF) | Petroleum-based | Versatile solvent but with safety and environmental drawbacks. mdpi.com |
Energy Efficiency Considerations in Process Design
Process intensification, which aims to combine multiple operations into a single unit, can lead to significant energy savings. For example, reactive distillation combines reaction and separation, which can be more energy-efficient than performing these steps sequentially.
The use of efficient catalysts can also contribute to energy savings by allowing reactions to proceed at lower temperatures and pressures. mdpi.com
Life Cycle Assessment Considerations for this compound Production and Utilization
A Life Cycle Assessment (LCA) provides a comprehensive evaluation of the environmental impacts of a product or process from "cradle to grave" or "cradle to gate". upc.edumdpi.com For this compound, a cradle-to-gate LCA would assess the environmental burdens associated with its production, from raw material extraction to the finished product at the factory gate.
Key stages to consider in an LCA of this compound production would include:
Raw Material Acquisition: The environmental impact of sourcing the primary feedstocks, whether they are bio-based (e.g., from sugarcane or lignocellulosic biomass) or fossil-based. cetjournal.it The shift to renewable feedstocks is a key strategy for reducing a product's carbon footprint. cetjournal.it
Manufacturing: This stage includes the energy consumption, solvent use, water consumption, and emissions generated during the chemical synthesis process. core.ac.uk The choice of synthetic route and the efficiency of the process are major determinants of the environmental impact at this stage. researchgate.net
Waste Treatment: The management of any by-products or waste streams generated during production.
The functional unit for an LCA of this compound would likely be a specific mass (e.g., 1 kg) of the produced chemical. The assessment would quantify impacts across various categories, including global warming potential, ozone depletion, acidification, and ecotoxicity. mdpi.comresearchgate.net
Emerging Research Areas and Future Directions in 2 Ethyloxolane 2 Carbaldehyde Chemistry
Exploration of Novel Synthetic Methodologies
There is a lack of published research detailing specific and novel synthetic methodologies for 2-ethyloxolane-2-carbaldehyde. While general methods for the synthesis of aldehydes and substituted oxolanes exist, dedicated studies optimizing these methods for this specific compound, or developing new routes, are not documented.
Development of Advanced Catalytic Systems
Similarly, the development of advanced catalytic systems for the production of this compound is not a topic that has been covered in available research. The scientific community has shown interest in catalytic routes for producing related bio-based molecules, but this has not yet extended to this particular aldehyde.
Integration of Computational Chemistry with Experimental Studies
Computational chemistry is a powerful tool for predicting molecular properties and reaction mechanisms. However, no computational studies focused on this compound have been identified. Such studies would be invaluable for understanding its structure, reactivity, and potential as a synthetic building block.
Potential as a Building Block in Complex Chemical Synthesis
The utility of a chemical compound as a building block in complex synthesis is typically demonstrated through its successful incorporation into larger, more intricate molecules. There are no documented examples of this compound being used in this capacity in the available literature.
Contribution to Sustainable Chemical Manufacturing and Bioeconomy Initiatives
While there is a strong and growing interest in sustainable chemical manufacturing and the use of bio-based feedstocks, the potential contribution of this compound to these initiatives remains unexplored. Research into its production from renewable resources and its application as a green chemical is not yet present in the scientific domain.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 2-ethyloxolane-2-carbaldehyde, and what factors influence reaction yields?
- Methodological Answer : The compound is typically synthesized via cyclization of γ-ketoaldehydes or through acid-catalyzed ring-closing reactions of diols. For example, Enamine Ltd. lists it as a building block for organic synthesis, suggesting its preparation involves controlled oxidation or aldehyde functionalization of cyclic ether precursors . Comparative yields depend on catalysts (e.g., Lewis acids like BF₃·Et₂O) and solvent polarity, with aprotic solvents favoring higher yields. Researchers should optimize reaction parameters using kinetic studies and monitor progress via TLC or GC-MS .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?
- Methodological Answer :
- ¹H NMR : Look for the aldehyde proton signal at δ 9.5–10.0 ppm (singlet) and the oxolane ring protons as multiplet signals between δ 1.5–4.0 ppm.
- IR Spectroscopy : A strong C=O stretch near 1720 cm⁻¹ confirms the aldehyde group.
- Mass Spectrometry : The molecular ion peak at m/z 128.17 (C₇H₁₂O₂) and fragmentation patterns (e.g., loss of CO, m/z 100) validate the structure.
Cross-referencing with PubChem data ensures accuracy .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use PPE (nitrile gloves, lab coat, safety goggles) to avoid skin/eye contact. Work in a fume hood due to volatility and potential respiratory irritation. Spills should be neutralized with sodium bisulfite and disposed of as hazardous waste. Experimental setups must exclude ignition sources, as aldehydes are often flammable. Refer to SDS guidelines for similar compounds (e.g., 2-Oxo-2H-chromene-4-carbaldehyde) for emergency measures .
Advanced Research Questions
Q. How does the steric environment of the oxolane ring influence the aldehyde group’s reactivity in nucleophilic addition reactions?
- Methodological Answer : The ethyl substituent at the 2-position creates steric hindrance, slowing nucleophilic attack at the aldehyde carbon. Kinetic studies using bulky nucleophiles (e.g., tert-butylamine) vs. smaller ones (e.g., methylamine) can quantify this effect. Computational modeling (DFT calculations) of transition states reveals steric contributions to activation energy. Solvent effects (polar vs. nonpolar) further modulate reactivity, with dielectric constant adjustments altering reaction rates .
Q. What computational methods are recommended for modeling the conformational dynamics of this compound in solution-phase reactions?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use force fields like OPLS-AA to model solvent interactions (e.g., water, DMSO).
- Quantum Mechanics (QM) : Apply DFT (B3LYP/6-31G*) to optimize geometries and calculate electrostatic potential surfaces.
- Solvent Accessibility Analysis : Tools like COSMO-RS predict solvation effects on conformational equilibria.
Cross-validate with experimental NMR data (e.g., coupling constants for ring puckering) to refine models .
Q. How can researchers resolve discrepancies in reported reaction kinetics of this compound under varying catalytic conditions?
- Methodological Answer :
- Controlled Replication : Standardize catalyst loading (e.g., 5 mol% vs. 10 mol%), solvent purity, and temperature (±0.5°C).
- In Situ Monitoring : Use ReactIR or UV-Vis spectroscopy to track intermediate formation and rate constants.
- Statistical Analysis : Apply ANOVA or Bayesian inference to identify outliers and systematic errors.
Literature reviews must differentiate between homogeneous (e.g., organocatalysts) and heterogeneous (e.g., zeolites) systems, as surface effects may skew results .
Guidelines for Methodological Rigor
- Data Contradiction Analysis : Cross-validate conflicting results (e.g., reaction yields) by isolating variables (catalyst, solvent) and using triplicate runs. Reference frameworks from qualitative research ethics ensure transparency .
- Ethical Compliance : Document safety protocols and waste disposal methods per institutional guidelines, as outlined in biomedical research frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
